molecular formula C15H16F3N3O3 B6543445 N-(4-{[2-(2,2,2-trifluoroacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide CAS No. 1021206-98-3

N-(4-{[2-(2,2,2-trifluoroacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide

Numéro de catalogue B6543445
Numéro CAS: 1021206-98-3
Poids moléculaire: 343.30 g/mol
Clé InChI: PKKLRFGOVNOZNG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “N-(4-{[2-(2,2,2-trifluoroacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide” is a complex organic molecule. It contains a trifluoroacetamido group, a carbamoyl group, a phenyl group, and a cyclopropanecarboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The trifluoroacetamido group would likely have a strong electron-withdrawing effect, which could influence the structure and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the trifluoroacetamido, carbamoyl, phenyl, and cyclopropanecarboxamide groups. The trifluoroacetamido group, in particular, could make the compound more reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoroacetamido, carbamoyl, phenyl, and cyclopropanecarboxamide groups. For example, the trifluoroacetamido group could increase the compound’s polarity, potentially affecting its solubility in different solvents .

Applications De Recherche Scientifique

Antiangiogenic Activity

(E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: (referred to as compound 10 ) was designed as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) . Its essential pharmacophoric features allow it to interact with the catalytic pocket of VEGFR-2 . The compound’s antiangiogenic properties make it a potential candidate for inhibiting angiogenesis, a process crucial for tumor growth and metastasis.

VEGFR-2 Inhibition

Molecular docking assessments suggest that compound 10 can bind to and inhibit VEGFR-2. Additionally, six molecular dynamic (MD) experiments confirmed its stable binding over 100 nanoseconds. The precise binding energy was further identified using molecular mechanics energies combined with the generalized born and surface area (MM-GBSA) analysis .

Drug Resistance Modulation

Efforts to combat antimicrobial and anticancer drug resistance have led to investigations of novel compounds. Compound 10’s unique structure warrants exploration as a potential modulator of drug resistance mechanisms in pathogens and cancer cells .

Other Biological Activities

While VEGFR-2 inhibition is a prominent application, researchers should explore other biological activities associated with compound 10. These may include interactions with other kinases, receptors, or cellular pathways.

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to inhibit vascular endothelial growth factor receptor-2 (vegfr-2) . VEGFR-2 plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.

Mode of Action

Similar compounds have been reported to interact with the catalytic pocket of vegfr-2, inhibiting its activity . This inhibition prevents the receptor from triggering downstream signaling pathways that promote angiogenesis.

Propriétés

IUPAC Name

4-(cyclopropanecarbonylamino)-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O3/c16-15(17,18)14(24)20-8-7-19-12(22)9-3-5-11(6-4-9)21-13(23)10-1-2-10/h3-6,10H,1-2,7-8H2,(H,19,22)(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKLRFGOVNOZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(cyclopropanecarboxamido)-N-(2-(2,2,2-trifluoroacetamido)ethyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.